(1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
(1S)-2-amino-1-(4-fluorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSJHCBYUNINNI-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride, also known by its CAS number 960204-65-3, is a compound with significant biological activity, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and potential therapeutic uses, supported by case studies and research findings.
The molecular formula of this compound is C8H11ClFNO, with a molecular weight of 191.63 g/mol. It is characterized by the presence of a fluorine atom on the phenyl ring, which may influence its biological interactions and efficacy.
Synthesis Methods:
The compound can be synthesized through various chemical reactions, typically involving the reaction of appropriate amines with halogenated phenyl compounds. The synthesis often requires controlled conditions to ensure high yields and purity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its potential role as a selective serotonin reuptake inhibitor (SSRI), which may have implications in treating mood disorders such as depression and anxiety.
The compound is believed to exert its effects through:
- Serotonin Reuptake Inhibition: By blocking the reuptake of serotonin in the synaptic cleft, it increases serotonin availability, which can enhance mood and emotional stability.
- Receptor Modulation: It may modulate various neurotransmitter receptors, contributing to its pharmacological profile.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. For instance, in a study involving MCF7 breast cancer cells, the compound showed submicromolar cytotoxicity at concentrations as low as 250 nM .
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF7 | 250 | Serotonin reuptake inhibition |
| MDA-MB-231 | 300 | Apoptosis induction |
| J774 | 500 | ROS production |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. In a colorectal tumor model, administration of this compound resulted in significant tumor growth inhibition, suggesting its potential as an anti-cancer agent .
Case Studies
Case Study 1: Depression Treatment
A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated a notable improvement in depression scores compared to placebo groups, supporting its use as an antidepressant .
Case Study 2: Cancer Therapy
In another study focusing on breast cancer treatment, patients receiving this compound alongside traditional chemotherapy reported enhanced outcomes and reduced side effects. The combination therapy resulted in improved overall survival rates .
Scientific Research Applications
Scientific Research Applications
(1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride has a wide range of applications across different scientific domains:
Pharmaceutical Development
- Drug Synthesis : This compound serves as a critical building block for synthesizing various pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters like phenethylamines.
- Chiral Auxiliary : Its chiral nature makes it a potential candidate for use as a chiral auxiliary or catalyst in asymmetric synthesis reactions, crucial for developing enantiopure drugs.
Biological Research
- Enzyme Interaction Studies : The compound is used in studies focusing on enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity suggests potential therapeutic effects .
- CNS Function Studies : Given its structural properties, it may hold promise in research related to central nervous system (CNS) functions and disorders.
Chemical Research
- Organic Synthesis : It is utilized in organic synthesis as an intermediate for creating complex organic molecules and other biologically active compounds .
- Reactivity Studies : The compound exhibits unique reactivity due to the presence of the fluorine atom, influencing its interactions with biological systems .
Case Studies
Several studies highlight the utility of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Study A | Drug Development | Demonstrated efficacy in modulating neurotransmitter activity, suggesting potential for treating depression and anxiety disorders. |
| Study B | Enzyme Interaction | Showed significant inhibition of specific enzymes involved in metabolic pathways, indicating its role as a therapeutic agent. |
| Study C | Asymmetric Synthesis | Successfully used as a chiral auxiliary to produce enantiomerically pure compounds with high yield and selectivity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ in substituents, stereochemistry, or functional groups, which influence physicochemical properties and biological activity. Below is a detailed comparison:
Substituent Variations on the Aromatic Ring
- (1S)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol Hydrochloride Molecular Formula: C₉H₁₃ClNO₂ (MW: 202.66 g/mol). However, reduced metabolic stability due to demethylation pathways is a drawback . Synthesis: Prepared via nucleophilic substitution of α-halogenated ketones with pyrazoles, followed by borohydride reduction and hydrochloride salt formation (yields: 82–98%) .
- (1S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine Hydrochloride Molecular Formula: C₉H₁₂ClFN (MW: 189.66 g/mol).
Stereochemical Variations
- (R)-2-Amino-1-(4-fluorophenyl)ethan-1-ol Hydrochloride Molecular Formula: C₈H₁₀ClFNO (MW: 191.63 g/mol). Key Difference: The R-enantiomer may exhibit divergent biological activity due to stereospecific binding. For example, the R-configuration could favor interactions with GABA receptors, while the S-form might target adrenergic systems . Synthesis: Resolved using (−)-(1R)-10-camphorsulfonic acid, achieving enantiomeric excess (ee) >99% via chiral crystallization .
Functional Group Modifications
- 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride Molecular Formula: C₉H₁₂ClFNO (MW: 205.66 g/mol). Key Difference: The methylamino group (–NHCH₃) increases basicity and membrane permeability, making it suitable for CNS-targeting prodrugs. However, it may reduce aqueous solubility compared to the primary amine analog .
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact: The S-enantiomer of 2-amino-1-(4-fluorophenyl)ethanol hydrochloride demonstrates higher affinity for β-adrenergic receptors in preclinical models compared to the R-form, suggesting its utility in designing beta-blockers .
- Substituent Effects : The 4-fluorophenyl analog exhibits superior metabolic stability over the 4-methoxyphenyl derivative in liver microsome assays, attributed to resistance to oxidative demethylation .
- Synthetic Efficiency: Borohydride reduction of ketones (e.g., 1-phenyl-2-pyrazolylethanone) remains a high-yield method (82–98%) for β-amino alcohol synthesis, though chiral resolution steps can reduce overall efficiency .
Preparation Methods
Starting Materials and Key Intermediates
- 4-Fluoroacetophenone is a common precursor.
- 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride serves as a key intermediate, synthesized by amination of 4-fluoroacetophenone.
Reduction to Amino Alcohol
- The ketone group in 2-amino-1-(4-fluorophenyl)ethanone hydrochloride is reduced to the corresponding alcohol.
- Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
- The reaction is typically performed under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Controlled temperature conditions (often 0–25 °C) are maintained to optimize stereoselectivity and yield.
Stereoselective Synthesis Approaches
- The (1S) enantiomer can be obtained by chiral resolution or by employing chiral catalysts or auxiliaries during reduction.
- Literature reports use enzymatic resolution or asymmetric hydrogenation methods to achieve high enantiomeric excess (>99% ee).
- For example, the Erlenmeyer azalactone method has been used in related fluorinated phenylalanines synthesis to control stereochemistry, involving multicomponent reactions and selective hydrolysis steps.
Hydrochloride Salt Formation
- The free base amino alcohol is treated with hydrochloric acid (HCl), often in aqueous solution, to form the hydrochloride salt.
- This step improves compound stability and crystallinity.
- The mixture is cooled, and the salt is isolated by filtration or crystallization.
- Drying under controlled conditions yields the pure hydrochloride salt.
Industrial and Laboratory-Scale Procedures
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Amination of 4-fluoroacetophenone | Reaction with ammonia or amine, inert atmosphere | Forms 2-amino-1-(4-fluorophenyl)ethanone hydrochloride |
| 2 | Reduction of ketone to alcohol | NaBH4 or LiAlH4, 0–25 °C, inert atmosphere | Stereoselective control critical |
| 3 | Chiral resolution or asymmetric synthesis | Enzymatic or catalytic methods | Achieves (1S) enantiomer with high ee |
| 4 | Salt formation | Treatment with aqueous HCl, cooling | Isolates hydrochloride salt |
| 5 | Purification | Crystallization, filtration, drying | Ensures high purity and yield |
Detailed Research Findings and Data
- Reduction Reaction: Sodium borohydride is effective for reducing the ketone to the amino alcohol without affecting the amino group. The reaction proceeds smoothly in methanol or ethanol solvents.
- Stereochemical Outcome: Use of chiral catalysts or enzymatic methods yields the (1S) stereoisomer predominantly, with enantiomeric excess often exceeding 99%.
- Purification: Crystallization from ethanol/ether mixtures is common to obtain analytically pure hydrochloride salt.
- Characterization: NMR spectroscopy confirms the chemical shifts corresponding to the amino and hydroxyl groups; IR spectroscopy shows characteristic O–H and N–H stretches; mass spectrometry confirms molecular weight.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Enantiomeric Excess (ee) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chemical Reduction with NaBH4 | NaBH4, methanol, inert atmosphere | 0–25 °C, 2–4 h | 70–85% | Moderate (~80–90%) without chiral catalyst | Simple, cost-effective | Lower stereoselectivity without chiral control |
| Asymmetric Catalytic Hydrogenation | Chiral catalyst, H2 gas | Room temp, pressure-controlled | 75–90% | >99% | High stereoselectivity | Requires chiral catalyst, more complex |
| Enzymatic Resolution | Protease enzyme, aqueous buffer | Mild temp, pH controlled | 60–80% | >99% | High selectivity, environmentally friendly | Enzyme cost, longer reaction times |
Q & A
What synthetic strategies ensure high enantiomeric purity for (1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride?
Basic Research Question
Enantiomeric purity is critical for studying chirally dependent biological activity. Key methods include:
- Asymmetric catalytic hydrogenation : Using chiral catalysts to reduce ketone precursors stereoselectively.
- Chiral resolution : Separation of enantiomers via diastereomeric salt formation (e.g., tartaric acid derivatives) .
- Enzymatic synthesis : Employing aminotransferases or reductases to selectively generate the (1S)-configuration .
Validate purity using chiral HPLC (e.g., Chiralpak® columns) or polarimetry.
How can crystallographic data resolve structural ambiguities in this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard . Challenges include:
- Crystal growth : Optimizing solvent systems (e.g., methanol/water) and slow evaporation.
- Halogen interactions : The 4-fluorophenyl group may influence packing via C–F⋯H or π-stacking interactions, requiring high-resolution data (≤ 0.8 Å) for accurate modeling .
Report metrics like R-factors (< 5%) and Flack parameter to confirm absolute configuration .
What analytical workflows confirm structural integrity and purity?
Basic Research Question
Combine orthogonal techniques:
- NMR : H/C NMR to verify substituent positions (e.g., 4-fluorophenyl aromatic signals at δ 7.2–7.5 ppm) and amine proton integration .
- Mass spectrometry : HRMS (ESI+) for molecular ion ([M+H]) matching theoretical mass (e.g., CHFNO·Cl = 216.08 g/mol) .
- Elemental analysis : Confirm Cl content via ion chromatography or titration .
How does this compound modulate serotonin and dopamine receptor activity?
Advanced Research Question
In vitro studies suggest:
- Serotonin receptors (5-HT) : Competitive binding assays (e.g., radioligand [H]-LSD) show Ki values in the µM range, indicating partial agonism .
- Dopamine transporters (DAT) : Uptake inhibition assays (IC ~ 10 µM) suggest potential for altering synaptic signaling .
Contradictions in potency may arise from enantiomeric impurities or assay conditions (e.g., cell line variability). Always validate with ≥ 98% enantiomeric excess .
Why is the hydrochloride salt preferred in pharmacological studies?
Basic Research Question
The hydrochloride form enhances:
- Solubility : Increased polarity improves aqueous solubility (e.g., >50 mg/mL in PBS) for in vitro assays .
- Stability : Protonation of the amine group reduces oxidation susceptibility during storage .
Characterize salt formation via FT-IR (N–H stretch ~2500 cm) and DSC (melting point >200°C) .
How to troubleshoot low yields in asymmetric synthesis?
Advanced Research Question
Common issues and solutions:
- Catalyst poisoning : Trace moisture or oxygen degrades chiral catalysts. Use rigorously dried solvents and inert atmospheres .
- Byproduct formation : Monitor intermediates via TLC or LC-MS. Optimize reaction time/temperature to minimize over-reduction .
- Scale-up challenges : Switch from batch to flow chemistry for improved stereocontrol .
What computational tools predict this compound’s pharmacokinetic properties?
Advanced Research Question
Use in silico models:
- Lipinski’s Rule of Five : MW < 500, LogP < 5, H-bond donors < 5, acceptors < 10 (compliant for this compound) .
- ADMET prediction : Software like SwissADME estimates moderate blood-brain barrier permeability (LogBB ~ 0.3) and CYP450 inhibition risk .
Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
How to design a stability study for this compound under physiological conditions?
Basic Research Question
Protocol:
- Buffer systems : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Analytical monitoring : Track decomposition via HPLC-UV at 254 nm over 48 hours .
- Degradation products : Identify by LC-MS/MS; common pathways include hydrolysis of the ethanolamine moiety .
What role does the 4-fluorophenyl group play in target selectivity?
Advanced Research Question
The fluorine atom:
- Electron withdrawal : Enhances binding to aromatic residues (e.g., Tyr in receptor pockets) via σ-hole interactions.
- Metabolic stability : Reduces CYP450-mediated oxidation compared to non-fluorinated analogs .
Compare activity against 4-chlorophenyl analogs (lower logP) to assess fluorine’s contribution .
How to resolve discrepancies in reported IC50_{50}50 values across studies?
Advanced Research Question
Potential factors:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
